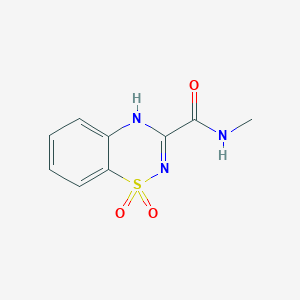
N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide is a chemical compound belonging to the benzothiadiazine family. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide typically involves the reaction of appropriate amines with benzothiadiazine derivatives. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Methyl-1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide include:
- 1,2,4-Benzothiadiazine-1,1-dioxide derivatives
- 1,2,3-Benzothiadiazine derivatives
- 1,2,6-Benzothiadiazine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the N-methyl group, which may contribute to its distinct pharmacological activities and chemical reactivity .
Propriétés
Numéro CAS |
57864-77-4 |
|---|---|
Formule moléculaire |
C9H9N3O3S |
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
N-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxamide |
InChI |
InChI=1S/C9H9N3O3S/c1-10-9(13)8-11-6-4-2-3-5-7(6)16(14,15)12-8/h2-5H,1H3,(H,10,13)(H,11,12) |
Clé InChI |
AIWPBUFOLOKESD-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NS(=O)(=O)C2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


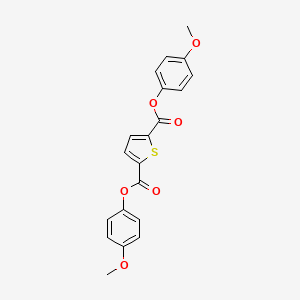
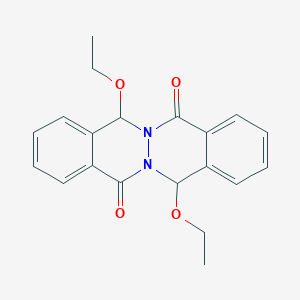

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
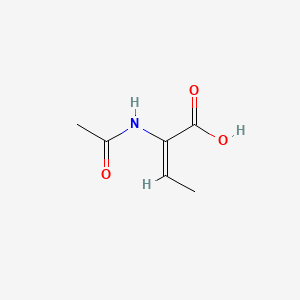
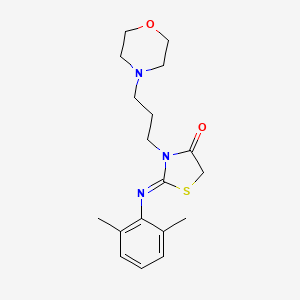
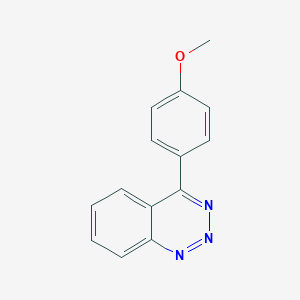
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)
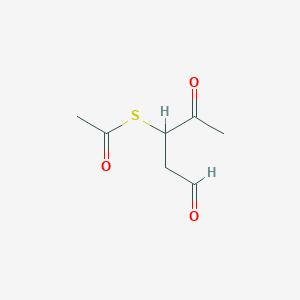
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
